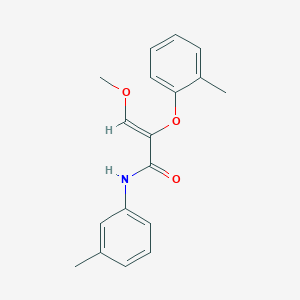amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide, also known as CMMEA, is a synthetic compound that belongs to the sulfonamide class of drugs. It has been widely studied for its potential use in treating various diseases and disorders.
Mécanisme D'action
The exact mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide in lab experiments is its ability to selectively target certain enzymes and proteins. This allows researchers to study the specific effects of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide on these targets. However, one limitation is that the exact mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide. One area of focus is further elucidating the mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide. This will help researchers better understand how 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide works and identify potential new targets for drug development. Another area of focus is developing more potent and selective analogs of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide that can be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form 3-chloro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)acetamide and sodium carbonate to produce 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide.
Applications De Recherche Scientifique
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been studied for its potential use in treating various diseases and disorders such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Propriétés
Nom du produit |
2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide |
|---|---|
Formule moléculaire |
C13H19ClN2O5S |
Poids moléculaire |
350.82 g/mol |
Nom IUPAC |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19ClN2O5S/c1-16(9-13(17)15-6-7-20-2)22(18,19)10-4-5-12(21-3)11(14)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17) |
Clé InChI |
UNCWSNXGNXWSGG-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
SMILES canonique |
CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305051.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305052.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305054.png)
![ethyl 2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305055.png)
![ethyl 2-{4-[(2-iodobenzoyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305056.png)
![ethyl 2-[4-({2-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305058.png)
![Ethyl dichlorobenzyl)oxy]benzaldehyde [2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B305059.png)
![ethyl 2-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305060.png)
![ethyl 2-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305062.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)
![Ethyl 3-[2-(3,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305072.png)
![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)
